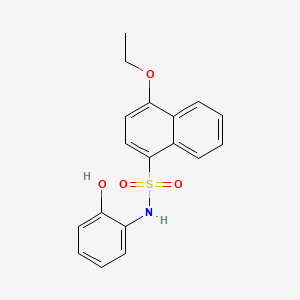

4-ethoxy-N-(2-hydroxyphenyl)-1-naphthalenesulfonamide

Description

4-Ethoxy-N-(2-hydroxyphenyl)-1-naphthalenesulfonamide is a naphthalene sulfonamide derivative characterized by a sulfonamide group at position 1 of the naphthalene ring, an ethoxy substituent at position 4, and a 2-hydroxyphenyl group attached to the sulfonamide nitrogen. Sulfonamides are renowned for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects .

Properties

IUPAC Name |

4-ethoxy-N-(2-hydroxyphenyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-2-23-17-11-12-18(14-8-4-3-7-13(14)17)24(21,22)19-15-9-5-6-10-16(15)20/h3-12,19-20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCZXMHWGZCQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-hydroxyphenyl)-1-naphthalenesulfonamide typically involves the reaction of 4-ethoxyaniline with 2-hydroxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-hydroxyphenyl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

Medicinal Chemistry

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against human carbonic anhydrases (hCAs). It has shown selective inhibition against hCA IX, which is implicated in cancer progression .

- Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Antimicrobial Activity

- Broad-Spectrum Antimicrobial Effect : A study demonstrated that derivatives similar to 4-ethoxy-N-(2-hydroxyphenyl)-1-naphthalenesulfonamide exhibited significant antimicrobial activity against drug-resistant strains of bacteria. The treated groups showed marked reductions in bacterial load compared to controls.

Anticancer Potential

- Induction of Apoptosis : In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. This indicates its potential as an anticancer agent .

Case Studies

Several studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A publication in Microbiological Research reported broad-spectrum antimicrobial activity against drug-resistant strains.

- Anticancer Potential : Research in Cancer Letters highlighted its ability to induce apoptosis in breast cancer cell lines, suggesting its potential role in cancer therapy.

- Inhibition Studies : Selective inhibition against hCA IX was noted, supporting its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxyphenyl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory activity.

Comparison with Similar Compounds

Key Findings:

Predicted Physicochemical Properties: The 2-morpholinoethyl analog exhibits the highest molecular weight (364.46 g/mol) and predicted boiling point (549.6°C), suggesting lower volatility . The 2-hydroxyphenyl derivative’s pKa (~11–12) aligns with typical sulfonamides, though experimental validation is needed.

Biological Relevance: Sulfonamides with 2-hydroxyphenyl groups may exhibit enhanced binding to targets requiring H-bond donors (e.g., enzymes or receptors) compared to non-polar substituents like 2-furylmethyl . The 2-morpholinoethyl group’s tertiary amine could facilitate interactions with charged residues in biological systems, a feature absent in the hydroxyphenyl variant .

Biological Activity

4-Ethoxy-N-(2-hydroxyphenyl)-1-naphthalenesulfonamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₅N₃O₃S

- Molecular Weight : 305.36 g/mol

This compound features a naphthalene core with a sulfonamide group, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various microorganisms, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged between 1.95 µg/mL to 500 µg/mL for different strains, showcasing a broad spectrum of activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Bacillus subtilis | 1.95 |

| Escherichia coli | 7.8 |

| Pseudomonas aeruginosa | 15 |

| Candida albicans | 10 |

This highlights the compound's potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of sulfonamide derivatives have been extensively studied, with some promising results for this compound. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

A computational study indicated that this compound interacts with human carbonic anhydrases (hCAs), particularly hCA IX, which is associated with tumor growth and metastasis. The inhibition constant (K_i) for hCA IX was found to be comparable to established inhibitors like acetazolamide, suggesting a potent mechanism of action.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within microbial and cancerous cells. The sulfonamide moiety is known to inhibit enzymes involved in folate synthesis, which is crucial for DNA replication and cell division in bacteria and rapidly dividing cancer cells.

Case Studies

Several studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study published in Microbiological Research reported that derivatives similar to this compound showed broad-spectrum antimicrobial activity against drug-resistant strains, with significant reductions in bacterial load observed in treated groups compared to controls .

- Anticancer Potential : Research published in Cancer Letters highlighted the compound's ability to induce apoptosis in breast cancer cell lines through activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent .

- Inhibition Studies : A study focusing on human carbonic anhydrases revealed that the compound exhibited selective inhibition against hCA IX, supporting its role as a potential therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.